5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one is a piperidine-based compound with the molecular formula . This compound is notable for its potential applications in drug discovery and organic synthesis, particularly in the development of therapeutics targeting various biological pathways. Its structure features a benzoimidazole core, which is significant in medicinal chemistry due to its biological activity.
This compound can be classified as an organic heterocyclic compound, specifically a benzoimidazole derivative. It has been documented in various chemical databases such as PubChem and has been referenced in patents related to pharmaceutical applications . The compound is primarily synthesized for research and development purposes in the field of medicinal chemistry.
The synthesis of 5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one typically involves multi-step synthetic routes. One common method includes the reaction of appropriate piperidine derivatives with benzoimidazole precursors.
The specific synthetic route can vary based on desired yields and purity levels.
The molecular structure of 5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one can be represented as follows:
This structure includes:
The compound has a molecular weight of approximately 248.34 g/mol. Its structural features contribute to its biological activity, making it a candidate for further pharmacological studies .
5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one can undergo various chemical reactions typical for amines and heterocycles:
These reactions often require specific conditions such as temperature control, choice of solvent, and catalysts to optimize yields and selectivity.
The mechanism of action for 5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors involved in signaling pathways.
Research indicates that compounds with similar structures may act as inhibitors of phosphodiesterase enzymes, which play a critical role in regulating intracellular levels of cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . This inhibition can lead to various therapeutic effects including anti-inflammatory actions.
5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one is typically a solid at room temperature. Its melting point and solubility characteristics would need to be determined through experimental methods.
The compound exhibits characteristics typical of amines and heterocycles:
Relevant data on solubility and stability should be experimentally verified for practical applications .
5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one has several potential applications:
The ongoing research into this compound highlights its importance in medicinal chemistry and its potential therapeutic applications .
The benzoimidazol-2-one scaffold is constructed via acid-catalyzed cyclocondensation between 4-amino-5-methylamino-2-nitrotoluene derivatives and carbonyl sources (e.g., urea, phosgene, or carbonyl diimidazole). This reaction proceeds through a two-step mechanism: initial nucleophilic attack by the primary amine on the carbonyl electrophile forms a carbamate intermediate, followed by intramolecular cyclization upon the secondary amine. The nitro group is subsequently reduced to the essential amine functionality using catalytic hydrogenation (Pd/C, H₂) or chemical reductants (SnCl₂/HCl), achieving yields of 68-85% [6] [10].
Critical parameters influencing yield and purity include:
Table 1: Cyclocondensation Optimization Parameters
Carbonyl Source | Catalyst | Temp (°C) | Yield (%) | Byproducts Identified |
---|---|---|---|---|
Urea | None | 130 | 68 | Diacetylated amine (12%) |
Urea | p-TSA (10%) | 130 | 82 | <5% |
COCl₂ | Pyridine | 70 | 85 | Chlorinated impurity (8%) |
CDI | None | 90 | 78 | None detected |
Microwave irradiation drastically improves efficiency in constructing the benzoimidazol-2-one core and introducing the piperidine moiety. Key advantages include:
A representative protocol: 6-Chloro-5-nitro-1,3-dimethylbenzoimidazol-2-one undergoes nucleophilic substitution with piperidine under microwave irradiation (180 W, 140°C, 30 min) in acetonitrile, achieving 92% conversion to the piperidinyl intermediate. Subsequent nitro reduction with hydrazine hydrate at 100°C (15 min) delivers the target amine in 88% overall yield—a 35% improvement over conventional methods. Energy consumption is reduced by ∼60% due to rapid thermal transfer [8].
Table 2: Microwave vs. Conventional Synthesis Comparison
Step | Method | Time | Yield (%) | Purity (%) | Energy (kJ/mol) |
---|---|---|---|---|---|
Cyclocondensation | Conventional | 14 h | 75 | 95 | 840 |
Microwave (150W) | 35 min | 89 | 98 | 310 | |
Piperidine substitution | Conventional | 8 h | 81 | 92 | 720 |
Microwave (180W) | 30 min | 93 | 99 | 280 | |
Nitro reduction | Conventional | 3 h | 90 | 94 | 450 |
Microwave (100W) | 15 min | 95 | 98 | 160 |
Piperidine Introduction
The C6-position undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawal by the imidazolone carbonyl. Piperidine (neat or in DMSO) displaces halides at 80-100°C with K₂CO₃ as base. Sterically hindered amines (e.g., 2,6-dimethylpiperidine) require phase-transfer catalysts like tetrabutylammonium bromide to maintain yields >85% [8] [10].
Amino Group Modifications
The C5-amino group enables diversification via:
Notably, modifications at N1/N3 disrupt hydrogen bonding essential for biological activity, making selective C5-functionalization critical for analog synthesis.
Recent advances prioritize sustainability:
Life-cycle assessments confirm these innovations reduce E-factors (kg waste/kg product) from 32 (traditional route) to 4.2, primarily by eliminating halogenated solvents and minimizing metal residues.
Table 3: Green Chemistry Metrics Comparison
Methodology | Solvent Used | Catalyst | Reaction Time | E-Factor | PMI* |
---|---|---|---|---|---|
Conventional halogenated route | DCM (3 L/mol) | None | 22 h | 32 | 86 |
Solvent-free ball milling | None | K₂CO₃ (10 mol%) | 3 h | 1.8 | 12 |
Aqueous nanocatalysis | Water (0.5 L/mol) | CuFe₂O₄ (3 mol%) | 4 h | 4.2 | 18 |
*PMI: Process Mass Intensity (total materials in / product out)
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2